1-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
CAS No.:
Cat. No.: VC10086677
Molecular Formula: C19H25ClN4O3S
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25ClN4O3S |
|---|---|
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)butan-1-one |
| Standard InChI | InChI=1S/C19H25ClN4O3S/c1-14-12-15(2)24(21-14)16(3)13-19(25)22-8-10-23(11-9-22)28(26,27)18-6-4-17(20)5-7-18/h4-7,12,16H,8-11,13H2,1-3H3 |
| Standard InChI Key | VNDYKXWEBOUXOI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
| Canonical SMILES | CC1=CC(=NN1C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Introduction
1-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound combines a piperazine ring with a pyrazole moiety, both of which are common in pharmaceuticals for their ability to interact with various biological targets.
Synthesis and Preparation
The synthesis of 1-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one typically involves multiple steps, including the reaction of a piperazine derivative with a sulfonyl chloride, followed by condensation with a pyrazole-containing moiety. The specific conditions and reagents can vary depending on the desired yield and purity.
Pharmacological Potential
Research into the pharmacological potential of this compound is ongoing, with studies focusing on its interaction with various biological targets. The presence of both a piperazine and a pyrazole ring suggests potential activity as a receptor ligand or enzyme inhibitor.
| Potential Target | Mechanism of Action |
|---|---|
| Serotonin Receptors | Binding and modulation of serotonin receptors, potentially influencing mood and cognition |
| Kinases | Inhibition of specific kinases involved in signaling pathways related to cell growth and survival |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume